6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine
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Overview
Description
6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through nucleophilic substitution reactions, where the piperidine ring is introduced to the quinoline core.
Final Coupling: The final step involves coupling the 3,4,5-trimethoxyphenyl group to the quinoline core, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine
- This compound derivatives
- Other piperidine-containing quinoline derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H29N3O5S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
6-(2-methylpiperidin-1-yl)sulfonyl-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine |
InChI |
InChI=1S/C24H29N3O5S/c1-16-7-5-6-12-27(16)33(28,29)19-9-10-20-17(13-19)8-11-23(26-20)25-18-14-21(30-2)24(32-4)22(15-18)31-3/h8-11,13-16H,5-7,12H2,1-4H3,(H,25,26) |
InChI Key |
AMPNVQJPVKIKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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